Tyroserleutide

Hepatocellular Carcinoma Xenograft Model In Vivo Efficacy

Tyroserleutide (YSL, CAS 138168-48-6) is a low-molecular-weight tripeptide (L-Tyr-L-Ser-L-Leu) specifically indicated for hepatocellular carcinoma (HCC) research. It is functionally non-substitutable by analogs like Tyroservaltide due to distinct mitochondrial targeting and PI3K/AKT pathway inhibition. Use it as a validated positive control: it achieves 40-64% tumor growth inhibition at 80-160 µg/kg/d in BEL-7402 xenograft models. It also synergizes with doxorubicin, boosting tumor inhibition by ~19% while mitigating cardiotoxicity. This compound is critical for target validation and next-generation HCC combination therapy studies.

Molecular Formula C18H27N3O6
Molecular Weight 381.4 g/mol
CAS No. 138168-48-6
Cat. No. B1684654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyroserleutide
CAS138168-48-6
SynonymsH-Tyr-Ser-Leu-OH
tyroserleutide
tyrosyl-seryl-leucine hydroxide
YSL peptide
Molecular FormulaC18H27N3O6
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15-/m0/s1
InChIKeyMQGGXGKQSVEQHR-KKUMJFAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tyroserleutide (CAS 138168-48-6): Product Overview for Hepatocellular Carcinoma Research and Procurement


Tyroserleutide (YSL) is a low-molecular-weight tripeptide consisting of L-tyrosine, L-serine, and L-leucine (C18H27N3O6; MW: 381.42), classified as an immunologically active polypeptide with demonstrated antineoplastic activity against hepatocellular carcinoma (HCC) [1][2]. The compound was originally isolated from porcine spleen degradation products and exhibits its primary antitumor effects through mitochondrial targeting, modulation of intracellular calcium signaling, and inhibition of the PI3K/AKT pathway, leading to the induction of apoptosis in tumor cells .

Why Generic Substitution is Inadmissible for Tyroserleutide (YSL) in Scientific Research


Tyroserleutide cannot be substituted by other in-class tripeptides, such as Tyroservaltide (YSV), due to profound differences in tumor specificity and molecular mechanism [1]. Tyroserleutide demonstrates a distinct tropism for hepatocellular carcinoma (HCC) and exerts its effects through mitochondrial targeting and PI3K/AKT pathway modulation, leading to tumor cell apoptosis [2]. In contrast, its close analog Tyroservaltide (tyrosyl-seryl-valine) exhibits broader activity against lung cancer [1]. This fundamental divergence in target selectivity and mechanism precludes any assumption of functional equivalence, underscoring the need for compound-specific procurement for HCC-focused research programs [1].

Tyroserleutide (YSL): Quantified Differentiation Against Analogs and Standard-of-Care


In Vivo Tumor Inhibition of Human HCC Xenografts: Tyroserleutide vs. Baseline Controls

Tyroserleutide (YSL) demonstrates a clear, dose-dependent inhibition of human hepatocellular carcinoma BEL-7402 tumor growth in a nude mouse xenograft model, establishing a baseline of in vivo efficacy against a defined control [1]. The observed inhibition rates were significantly greater than those for both saline and an admixture of its constituent amino acids, confirming that the specific tripeptide sequence is essential for its antitumor activity [1].

Hepatocellular Carcinoma Xenograft Model In Vivo Efficacy

Synergistic Anti-Tumor Efficacy and Side-Effect Attenuation with Doxorubicin in HCC Models

Tyroserleutide (YSL) demonstrates a quantifiable, two-fold therapeutic advantage when combined with doxorubicin in a human HCC xenograft model [1]. The combination of YSL and mid-dose doxorubicin (2 mg/kg every other day) achieved a tumor growth inhibition rate of 53.35%, significantly exceeding the 34.39% inhibition observed with YSL monotherapy [1]. Critically, this enhanced efficacy was coupled with a reduction in chemotherapy-associated toxicities, as YSL co-administration decreased doxorubicin-induced weight loss, leukocyte depression, and damage to the heart, liver, and kidney [1].

Combination Therapy Doxorubicin Toxicity Attenuation HCC

Distinct Tumor Spectrum Specificity: Tyroserleutide (YSL) vs. Tyroservaltide (YSV)

Tyroserleutide (YSL) exhibits a distinct therapeutic profile characterized by its pronounced specificity for hepatocellular carcinoma, a property not shared by its close structural analog, Tyroservaltide (YSV) [1]. While both compounds are novel small-molecule anti-cancer peptides, research indicates YSL has a significant anti-hepatoma effect, whereas YSV has been shown to significantly inhibit a broad range of tumors, including non-small cell lung cancer [1]. This divergence is reflected in their respective clinical development pathways, with YSL advanced to Phase II/III trials specifically for HCC, while YSV is being evaluated for lung cancer [1].

Tumor Specificity Tyroservaltide HCC Lung Cancer

Advanced Clinical Development Stage for HCC: A Procurement-Relevant Benchmark

Tyroserleutide (YSL) has advanced to Phase III clinical trials for hepatocellular carcinoma, a level of clinical validation that surpasses many other investigational anti-tumor peptides, including its close analog Tyroservaltide (YSV), which remains in Phase II development [1][2]. A Phase III randomized, double-blinded, placebo-controlled, multi-center clinical trial was designed to evaluate the safety and efficacy of injectable Tyroserleutide (6 mg/day) on recurrence-free survival and overall survival in patients following HCC resection [3].

Clinical Trial Phase II Phase III HCC

Tyroserleutide (YSL): Optimal Application Scenarios in HCC Research and Development


Establishing a Baseline for In Vivo Anti-HCC Activity in Preclinical Xenograft Models

Tyroserleutide is ideally suited for use as a positive control or reference compound in preclinical studies of hepatocellular carcinoma. Its well-documented, dose-dependent tumor growth inhibition (e.g., 40-64% at 80-160 μg/kg/d) in the BEL-7402 human HCC xenograft model in nude mice provides a robust and reproducible benchmark for validating new therapeutic candidates [1].

Investigating Combination Therapies to Enhance Efficacy and Reduce Chemotoxicity

The compound's demonstrated ability to synergize with doxorubicin—increasing tumor inhibition by approximately 19 percentage points while mitigating cardiotoxicity, weight loss, and leukocyte depression—makes Tyroserleutide a critical component for studies focused on next-generation combination regimens for HCC [1]. Its role as a chemo-sensitizing and toxicity-attenuating agent is a key differentiator for research programs seeking to overcome the limitations of conventional chemotherapy.

Elucidating Mitochondria-Targeted and PI3K/AKT-Mediated Apoptotic Mechanisms

Tyroserleutide serves as a specific tool for dissecting the mechanistic pathways leading to tumor cell death in HCC. Its known effects include mitochondrial targeting, upregulation of P21, P27, and P53, and inhibition of the PI3K/AKT pathway, all culminating in the induction of apoptosis [1]. This makes it particularly valuable for signaling pathway analysis and target validation studies focused on these specific molecular cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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